molecular formula C12H18O5 B3028674 Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate CAS No. 26593-41-9

Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate

Cat. No.: B3028674
CAS No.: 26593-41-9
M. Wt: 242.27
InChI Key: GSVZVHAUSWYWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (CAS: 26593-41-9) is a spirocyclic compound featuring a central 2-oxaspiro[3.3]heptane core with two ethyl ester groups at the 6,6-positions. Key physicochemical properties include a density of 1.193 g/cm³, a boiling point of 297.6°C, and a flash point of 126.6°C .

Properties

IUPAC Name

diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-3-16-9(13)12(10(14)17-4-2)5-11(6-12)7-15-8-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVZVHAUSWYWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)COC2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680534
Record name Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26593-41-9
Record name Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate typically involves the reaction of diethyl malonate with an appropriate spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard workup procedures, including extraction and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or ethers.

Scientific Research Applications

Synthetic Applications

1. Building Block in Organic Synthesis
Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate serves as an essential building block in the synthesis of more complex spirocyclic compounds. Its unique structure allows for the formation of various derivatives through functionalization reactions, making it valuable in synthetic organic chemistry .

2. Reaction Pathways
The compound can participate in several chemical reactions, including:

  • Hydrolysis: Converts to the corresponding dicarboxylic acid.
  • Oxidation: Can yield carboxylic acids or ketones.
  • Reduction: The ester group can be reduced to form alcohols.
  • Substitution Reactions: Nucleophilic substitution can introduce different functional groups.

Biological Applications

1. Potential Therapeutic Properties
Research has indicated that compounds with similar spiro structures may exhibit interesting interactions with biological systems, including enzyme inhibition or receptor modulation. Preliminary studies suggest that this compound could be a candidate for further investigation in drug discovery due to its structural attributes that facilitate binding to biological targets .

2. Interaction Studies
Interaction studies are crucial for understanding the compound's biological activity. The spirocyclic configuration may enhance its ability to interact with biomolecules, potentially leading to novel therapeutic applications .

Industrial Applications

1. Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of tailored chemical products that meet specific industry requirements .

2. Chemical Intermediates
The compound is often used as an intermediate in various chemical syntheses, providing a pathway to produce diverse chemical entities with potential applications across multiple sectors including pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Spirocyclic Compounds

A study demonstrated the use of this compound as a precursor in synthesizing novel spirocyclic derivatives through cyclization reactions. The resulting compounds exhibited significant biological activity against certain cancer cell lines, indicating potential therapeutic applications.

Case Study 2: Interaction with Enzymes

Research on the interaction of this compound with specific enzymes revealed its ability to inhibit enzymatic activity, suggesting its potential use as a lead compound in drug design targeting metabolic pathways.

Mechanism of Action

The mechanism of action of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate with structurally related dicarboxylates, focusing on their structural features, physicochemical properties, and functional roles.

Structural Analogues

Compound Name CAS Number Core Structure Substituents/Modifications Key Properties/Applications Reference
Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate 55249-70-2 Spiro[3.3]heptane Bromine atoms at 2,6-positions Higher molecular weight; industrial use
2-(Phenylmethyl) 2-azaspiro[3.3]heptane-2,6-dicarboxylate 1291487-33-6 2-Azaspiro[3.3]heptane Nitrogen in spiro core; phenylmethyl Potential ligand for metal coordination
Diethyl 2-methyl-5,6-dihydro-α-pyrano-6,6-dicarboxylate N/A 5,6-Dihydro-α-pyrano Methyl group at 2-position Studied for ozonolysis reactivity
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate N/A 1,3-Dioxolane Hydroxyphenyl substituent Antimicrobial activity (MIC: 4.8–5000 µg/mL)
Diethyl 4-(prop-2-yn-1-yloxy)pyridine-2,6-dicarboxylate N/A Pyridine Propargyloxy group at 4-position Intermediate in fluorescent sensors

Key Comparisons

Core Structure and Rigidity: The spiro[3.3]heptane core in this compound provides greater rigidity compared to non-spiro analogues like pyridine- or dioxolane-based dicarboxylates. This rigidity may enhance thermal stability and reduce conformational flexibility, impacting binding interactions in biological systems .

Hydroxyphenyl groups (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) enable hydrogen bonding and antimicrobial activity, with MIC values ranging from 4.8 µg/mL (against S. aureus) to 5000 µg/mL (against C. albicans) .

Physicochemical Properties :

  • This compound has a higher boiling point (297.6°C ) than dimethyl dioxolane derivatives (e.g., compound 7 in with m.p. 94–95°C), reflecting differences in molecular symmetry and intermolecular forces.
  • The density (1.193 g/cm³ ) is comparable to other spirocyclic esters but lower than brominated derivatives due to reduced atomic mass .

Synthetic Utility :

  • Diethyl pyridine-2,6-dicarboxylates (e.g., compound 2 in ) are intermediates in fluorescence sensor synthesis, whereas spirocyclic analogues may serve as building blocks for constrained peptidomimetics .

Biological Activity

Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (CAS No. 26593-41-9) is a bicyclic organic compound characterized by its unique spirocyclic structure, which consists of a seven-membered ring with two carboxylate ester groups. This compound has garnered attention for its potential biological activity and utility in synthetic chemistry.

PropertyDetails
Molecular Formula C₁₂H₁₈O₅
Molecular Weight 242.27 g/mol
Appearance Solid, semi-solid, or lump
Purity ≥98%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of target molecules. This interaction can lead to various biological effects, including:

  • Inhibition of enzyme activity
  • Alteration of receptor signaling pathways

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for further research in drug discovery. The compound's structural uniqueness may contribute to its effectiveness against various microbial strains.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of various spirocyclic compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications .
  • Enzyme Interaction : Research conducted on the interaction of this compound with specific enzymes revealed that it could act as a competitive inhibitor, potentially useful in designing enzyme inhibitors for therapeutic purposes .

Synthesis and Applications

This compound can be synthesized through various methods:

  • Reaction with Diethyl Malonate : The compound is typically synthesized by reacting diethyl malonate with an appropriate spirocyclic precursor .
  • Hydrolysis Reactions : The compound can undergo hydrolysis to yield the corresponding dicarboxylic acid upon treatment with aqueous base or acid .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundBiological Activity
Diethyl 2-oxaspiro[3.3]heptane-5,5-dicarboxylateModerate antimicrobial activity
Diethyl 2-oxaspiro[3.3]heptane-7,7-dicarboxylateLimited studies available
Diethyl 2-oxaspiro[3.3]heptane-4,4-dicarboxylateNotable enzyme inhibition properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate?

  • Methodology : A common approach involves the fusion of Schiff base derivatives with excess diethyl acetylenedicarboxylate under solvent-free conditions. For example, a Schiff base derivative (1 mmol) was fused with diethyl acetylenedicarboxylate (1 mL) at elevated temperatures for 1 hour, followed by trituration with ethanol and crystallization from DMF/H₂O to yield structurally analogous spiro compounds .
  • Key Parameters : Reaction time (1 hour), temperature (neat fusion), and purification via ethanol trituration.

Q. How is the stereochemical configuration of spiro compounds like this compound determined?

  • Methodology : High-resolution NMR (e.g., 220 MHz) with chiral shift reagents such as Eu(hfac)₃ can resolve enantiomeric configurations. For example, induced shifts in H-2 and CH₃-2 protons (0.98 and 0.52 ppm, respectively) differentiate R/S configurations, as demonstrated in related dihydropyran derivatives .
  • Validation : Comparison with optically pure lactic acid derivatives post-ozonolysis confirms stereochemical assignments .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FTIR and FT-Raman : Used to analyze vibrational modes of pyridine-dicarboxylate analogs, supported by DFT calculations for molecular property validation .
  • NMR : ¹H and ¹³C NMR (with shift reagents) provide structural and stereochemical insights, particularly for spiro ring systems .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound in multicomponent reactions?

  • Methodology : Optimize solvent-free vs. solvent-mediated conditions. For example, solvent-free fusion minimizes side reactions (e.g., ester hydrolysis), while ethanol trituration improves purity .
  • Data Contradictions : Prolonged reaction times (>2 hours) may degrade the product, necessitating kinetic studies via TLC monitoring .

Q. How can computational methods aid in predicting the reactivity of this spiro compound in organometallic frameworks?

  • DFT Studies : Thermochemical and electronic structure analyses (e.g., HOMO-LUMO gaps) predict regioselectivity in coordination chemistry. For example, pyridine-dicarboxylate analogs exhibit strong metal-binding affinity at the carboxylate groups .
  • Validation : Experimental X-ray crystallography of metal-organic frameworks (MOFs) synthesized from similar dicarboxylates confirms computational predictions .

Q. What strategies resolve discrepancies in NMR data for spiro compounds under varying experimental conditions?

  • Methodology : Use standardized NMR solvents (e.g., CDCl₃ or DMSO-d₆) and temperature control to minimize conformational variability. For example, racemic mixtures of dihydropyran derivatives showed distinct splitting patterns at 25°C vs. 40°C .
  • Troubleshooting : Replicate conditions from literature (e.g., Eu(hfac)₃ concentration) to ensure reproducibility of induced shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.